molecular formula C18H21NO5 B267999 N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide

N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B267999
M. Wt: 331.4 g/mol
InChI Key: YHCSZLAZXWRDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as EPTB, is a synthetic compound that belongs to the class of benzamide derivatives. EPTB has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to inhibit the growth of various fungi and bacteria. In addition, N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide has been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and selectivity. N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent activity against various cancer cell lines and microorganisms. However, one of the limitations of using N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to explore its potential as a lead compound for the development of new anticancer and antimicrobial agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide and its potential side effects.

Synthesis Methods

N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 3-ethoxyaniline in the presence of a base to obtain N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H21NO5/c1-5-24-14-8-6-7-13(11-14)19-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h6-11H,5H2,1-4H3,(H,19,20)

InChI Key

YHCSZLAZXWRDSG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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